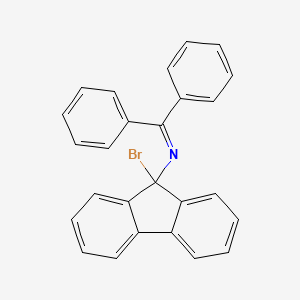
2,3-Difluoro-4,5,6-tris(phenylsulfanyl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Difluoro-4,5,6-tris(phenylsulfanyl)pyridine is a fluorinated pyridine derivative characterized by the presence of three phenylsulfanyl groups and two fluorine atoms on the pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Difluoro-4,5,6-tris(phenylsulfanyl)pyridine typically involves the introduction of phenylsulfanyl groups onto a fluorinated pyridine core. One common method is the nucleophilic substitution reaction of pentafluoropyridine with sodium phenylsulfide. The reaction is carried out in an aprotic solvent such as dimethylformamide at elevated temperatures to facilitate the substitution process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.
Analyse Chemischer Reaktionen
Types of Reactions: 2,3-Difluoro-4,5,6-tris(phenylsulfanyl)pyridine undergoes various chemical reactions, including:
Oxidation: The phenylsulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the phenylsulfanyl groups, yielding a simpler fluorinated pyridine derivative.
Substitution: The fluorine atoms on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and organometallic reagents.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Fluorinated pyridine derivatives without phenylsulfanyl groups.
Substitution: Pyridine derivatives with various substituents replacing the fluorine atoms.
Wissenschaftliche Forschungsanwendungen
2,3-Difluoro-4,5,6-tris(phenylsulfanyl)pyridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Investigated for its potential use in drug discovery and development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 2,3-Difluoro-4,5,6-tris(phenylsulfanyl)pyridine is largely dependent on its chemical reactivity and interactions with molecular targets. The presence of fluorine atoms and phenylsulfanyl groups can influence the compound’s electronic properties, making it a versatile reagent in various chemical reactions. The molecular targets and pathways involved in its action are determined by the specific application and the nature of the interacting species.
Vergleich Mit ähnlichen Verbindungen
3,5-Difluoro-4-(trifluoromethyl)pyridine: Another fluorinated pyridine derivative with different substituents.
2,3,5-Trifluoro-4,6-bis(phenylsulfanyl)pyridine: A compound with a similar structure but different substitution pattern.
Uniqueness: 2,3-Difluoro-4,5,6-tris(phenylsulfanyl)pyridine is unique due to the specific arrangement of fluorine and phenylsulfanyl groups on the pyridine ring. This unique structure imparts distinct electronic and steric properties, making it valuable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
113382-82-4 |
|---|---|
Molekularformel |
C23H15F2NS3 |
Molekulargewicht |
439.6 g/mol |
IUPAC-Name |
2,3-difluoro-4,5,6-tris(phenylsulfanyl)pyridine |
InChI |
InChI=1S/C23H15F2NS3/c24-19-20(27-16-10-4-1-5-11-16)21(28-17-12-6-2-7-13-17)23(26-22(19)25)29-18-14-8-3-9-15-18/h1-15H |
InChI-Schlüssel |
JOSRUQVEOIRNOC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)SC2=C(C(=NC(=C2SC3=CC=CC=C3)SC4=CC=CC=C4)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



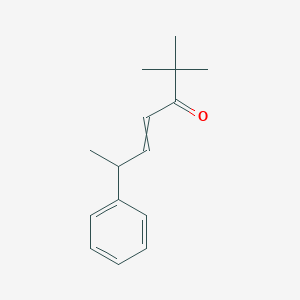

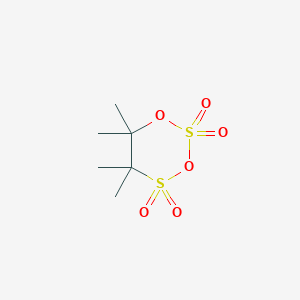
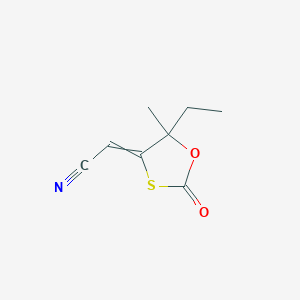



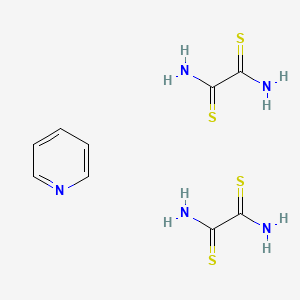
![1-[(Trimethylsilyl)oxy]pentan-3-one](/img/structure/B14293238.png)
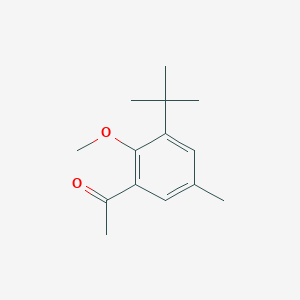
![2-[2,4-Bis(2-methylbutan-2-yl)phenoxy]propanoyl chloride](/img/structure/B14293253.png)
